molecular formula C11H13NO4 B055209 Benzamide, N-(acetyloxy)-N-ethoxy- CAS No. 124617-83-0

Benzamide, N-(acetyloxy)-N-ethoxy-

Cat. No. B055209
M. Wt: 223.22 g/mol
InChI Key: VTXASKVCTCLBRE-UHFFFAOYSA-N
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Description

Benzamide, N-(acetyloxy)-N-ethoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to exhibit certain biochemical and physiological effects. In

Scientific Research Applications

Benzamide, N-(acetyloxy)-N-ethoxy- has several potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as N-(2,4-dinitrophenyl)-N-(acetyloxy)-N-ethoxybenzamide, which has been studied for its anti-inflammatory properties. Additionally, Benzamide, N-(acetyloxy)-N-ethoxy- has been used as a precursor in the synthesis of other bioactive compounds, such as benzamides and isoindolinones.

Mechanism Of Action

The mechanism of action of Benzamide, N-(acetyloxy)-N-ethoxy- is not well understood. However, it has been suggested that it may act as a nucleophile, reacting with electrophilic species to form covalent adducts.

Biochemical And Physiological Effects

Benzamide, N-(acetyloxy)-N-ethoxy- has been found to exhibit certain biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, Benzamide, N-(acetyloxy)-N-ethoxy- has been found to exhibit antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

Benzamide, N-(acetyloxy)-N-ethoxy- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit certain biochemical and physiological effects, which may be useful in studying the mechanisms of certain diseases. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving Benzamide, N-(acetyloxy)-N-ethoxy-. One area of interest is the synthesis of other bioactive compounds using Benzamide, N-(acetyloxy)-N-ethoxy- as a precursor. Additionally, further studies are needed to better understand the mechanism of action of Benzamide, N-(acetyloxy)-N-ethoxy- and its potential applications in the treatment of certain diseases. Finally, more research is needed to explore the potential advantages and limitations of Benzamide, N-(acetyloxy)-N-ethoxy- in lab experiments.

Synthesis Methods

Benzamide, N-(acetyloxy)-N-ethoxy- is synthesized using a specific method that involves the reaction between benzamide and acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of the desired compound, which is then purified using techniques such as recrystallization.

properties

CAS RN

124617-83-0

Product Name

Benzamide, N-(acetyloxy)-N-ethoxy-

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

[benzoyl(ethoxy)amino] acetate

InChI

InChI=1S/C11H13NO4/c1-3-15-12(16-9(2)13)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

VTXASKVCTCLBRE-UHFFFAOYSA-N

SMILES

CCON(C(=O)C1=CC=CC=C1)OC(=O)C

Canonical SMILES

CCON(C(=O)C1=CC=CC=C1)OC(=O)C

Other CAS RN

124617-83-0

synonyms

N-ACETOXY-N-ETHOXYBENZAMIDE

Origin of Product

United States

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